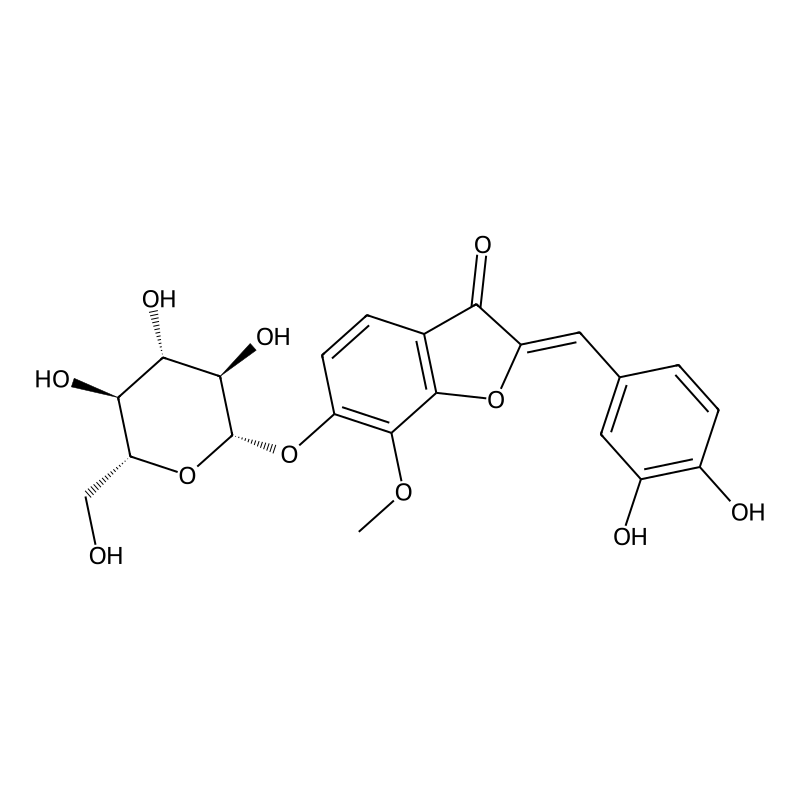Leptosin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Leptosin is a naturally occurring compound classified as an aurone O-glycoside, primarily found in various plant species, including Coreopsis lanceolata and Coreopsis grandiflora. Its chemical formula is and it has a molecular weight of approximately 462.4 g/mol. Leptosin is characterized by its unique structure, which includes a flavonoid backbone linked to a carbohydrate moiety, contributing to its classification within the aurone family of compounds. This compound is notable for its potential applications in food science and pharmacology due to its bioactive properties.
- Hydrolysis: Under acidic or enzymatic conditions, leptosin can be hydrolyzed to release its sugar component and the aglycone, which is responsible for its biological activities.
- Oxidation: The presence of phenolic groups in leptosin allows it to participate in oxidation reactions, which can lead to the formation of reactive oxygen species.
- Reduction: Leptosin can also undergo reduction reactions, potentially altering its biological activity and solubility.
These reactions are significant for understanding the stability and reactivity of leptosin in various environments.
Leptosin exhibits several biological activities that make it a compound of interest in research:
- Antimicrobial Activity: Studies have indicated that leptosin possesses antimicrobial properties, making it a potential candidate for natural preservatives or therapeutic agents against microbial infections .
- Antioxidant Activity: The compound has demonstrated antioxidant capabilities, which are essential for combating oxidative stress in biological systems .
- Potential Health Benefits: Given its presence in manuka honey, leptosin has been investigated for its role as a chemical marker and its potential health benefits associated with honey consumption, such as wound healing and anti-inflammatory effects .
Leptosin can be synthesized through various methods, including:
- Natural Extraction: The most common method involves extracting leptosin from plant sources like Coreopsis species, where it is naturally produced.
- Chemical Synthesis: Laboratory synthesis may involve the glycosylation of aurone derivatives using specific glycosylating agents to form the O-glycoside structure characteristic of leptosin.
- Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases could provide an efficient way to produce leptosin from simpler substrates.
These methods highlight the versatility of producing leptosin for research and commercial purposes.
Leptosin has several applications across different fields:
- Food Industry: Due to its antimicrobial properties, leptosin can be used as a natural preservative in food products.
- Pharmaceuticals: Its biological activities suggest potential uses in developing new therapeutic agents or supplements aimed at enhancing health.
- Cosmetics: The antioxidant properties may allow for applications in cosmetic formulations aimed at skin protection and anti-aging .
Research into the interactions of leptosin with other compounds is ongoing. Some notable interactions include:
- Synergistic Effects with Other Antioxidants: Leptosin may enhance the efficacy of other antioxidants when used in combination, providing greater protection against oxidative damage.
- Complex Formation with Metal Ions: Studies suggest that leptosin can form complexes with metal ions, potentially influencing its biological activity and stability .
These interaction studies are crucial for understanding how leptosin functions within complex biological systems.
Leptosin shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound Name | Chemical Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Aurone | C15H10O4 | Antioxidant, antimicrobial | Basic structure without glycoside moiety |
| Kaempferol | C15H10O7 | Antioxidant, anti-inflammatory | Flavonol structure |
| Quercetin | C15H10O7 | Antioxidant, anti-allergic | Common flavonoid found in many plants |
| Rutin | C27H30O16 | Antioxidant, anti-inflammatory | Contains a sugar moiety similar to leptosin |
Leptosin's uniqueness lies in its specific O-glycoside structure that combines both flavonoid and sugar components, providing distinct biological activities not fully replicated by these similar compounds. Its specific occurrence in certain plants also adds to its uniqueness within the aurone family.
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
Wikipedia
Dates
2: DeLorbe JE, Horne D, Jove R, Mennen SM, Nam S, Zhang FL, Overman LE. General approach for preparing epidithiodioxopiperazines from trioxopiperazine precursors: enantioselective total syntheses of (+)- and (-)-gliocladine C, (+)-leptosin D, (+)-T988C, (+)-bionectin A, and (+)-gliocladin A. J Am Chem Soc. 2013 Mar 13;135(10):4117-28. doi: 10.1021/ja400315y. Epub 2013 Mar 1. PubMed PMID: 23452236; PubMed Central PMCID: PMC3640572.
3: Nigam SS, Saxena VK. Isolation and study of the aurone glycoside leptosin from the leaves of Flemengia strobilifera. Planta Med. 1975 Feb;27(1):98-100. PubMed PMID: 1161882.
4: Beitlich N, Koelling-Speer I, Oelschlaegel S, Speer K. Differentiation of manuka honey from kanuka honey and from jelly bush honey using HS-SPME-GC/MS and UHPLC-PDA-MS/MS. J Agric Food Chem. 2014 Jul 9;62(27):6435-44. doi: 10.1021/jf501818f. Epub 2014 Jun 26. PubMed PMID: 24941132.
5: Mannina L, Sobolev AP, Coppo E, Di Lorenzo A, Nabavi SM, Marchese A, Daglia M. Antistaphylococcal activity and metabolite profiling of manuka honey (Leptospermum scoparium L.) after in vitro simulated digestion. Food Funct. 2016 Mar;7(3):1664-70. doi: 10.1039/c5fo01409c. PubMed PMID: 26948514.
6: Overy DP, Berrue F, Correa H, Hanif N, Hay K, Lanteigne M, Mquilian K, Duffy S, Boland P, Jagannathan R, Carr GS, Vansteeland M, Kerr RG. Sea foam as a source of fungal inoculum for the isolation of biologically active natural products. Mycology. 2014 Jul 3;5(3):130-144. Epub 2014 Jul 9. PubMed PMID: 25379337; PubMed Central PMCID: PMC4205912.
7: Oelschlaegel S, Gruner M, Wang PN, Boettcher A, Koelling-Speer I, Speer K. Classification and characterization of manuka honeys based on phenolic compounds and methylglyoxal. J Agric Food Chem. 2012 Jul 25;60(29):7229-37. doi: 10.1021/jf300888q. Epub 2012 Jul 11. PubMed PMID: 22676798.








